Reduced Hydrogen Bond Donor Count vs. 1,7-Diazaspiro[4.4]nonane-1-carboxamide
7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide possesses one hydrogen bond donor (the terminal amide group), whereas the 1,7-diaza analog has two donors (amide group plus a secondary ring amine). This reduction in hydrogen bond donor count directly improves membrane permeability, as predicted by Lipinski's rules, and reduces efflux susceptibility. This is a critical differentiator for central nervous system (CNS) drug discovery programs where lower hydrogen bond donor counts are strongly correlated with enhanced blood-brain barrier penetration.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (amide NH2) |
| Comparator Or Baseline | 1,7-Diazaspiro[4.4]nonane-1-carboxamide: 2 (amide NH2 + secondary ring amine) |
| Quantified Difference | 1 fewer hydrogen bond donor |
| Conditions | In silico structural analysis; molecular structures verified via IUPAC names and SMILES from supplier catalogs and chemical databases. |
Why This Matters
A lower hydrogen bond donor count is a primary driver for improved passive membrane permeability, a key selection criterion for hit-to-lead campaigns where oral bioavailability or CNS exposure is required.
